2-Cyclobutylpiperazine

Description

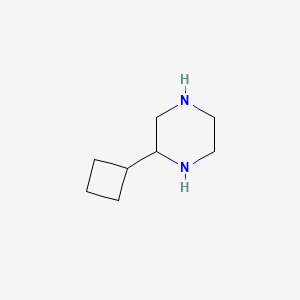

2-Cyclobutylpiperazine is a piperazine derivative featuring a cyclobutyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, serving as core scaffolds in antidepressants, antipsychotics, and antihistamines due to their ability to modulate receptor interactions .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

2-cyclobutylpiperazine |

InChI |

InChI=1S/C8H16N2/c1-2-7(3-1)8-6-9-4-5-10-8/h7-10H,1-6H2 |

InChI Key |

DSHDROYIJFRITB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CNCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Cyclobutylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Cyclobutylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-cyclobutylpiperazine and related derivatives:

*Hypothetical data inferred from structural analogs.

Key Observations :

- Steric Effects : The compact cyclobutyl ring reduces steric hindrance relative to bulkier benzhydryl (Cyclizine) or bromophenyl substituents, which may enhance receptor binding flexibility .

Biological Activity

2-Cyclobutylpiperazine (CBP) is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a piperazine ring. The molecular formula is with a molecular weight of approximately 140.23 g/mol. It exists primarily as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems. These interactions can modulate neurotransmitter levels and influence various signaling pathways, leading to distinct biological effects:

- Serotonin Receptors: CBP has been shown to act on serotonin receptors, potentially influencing mood and anxiety-related behaviors.

- Dopamine Receptors: The compound may also interact with dopamine receptors, which are crucial for motor control and reward pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects: Studies have suggested that CBP may have antidepressant-like properties due to its modulation of serotonin levels.

- Cognitive Enhancement: Preliminary research indicates potential cognitive-enhancing effects, possibly through interactions with histamine receptors.

- Antinociceptive Properties: Some studies suggest that CBP may possess pain-relieving effects, potentially useful in pain management therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antidepressant, cognitive enhancer, antinociceptive | Interacts with serotonin and dopamine receptors |

| 1-Benzyl-2-cyclobutylpiperazine | Stimulant properties; used in recreational drugs | Known for its stimulant effects |

| 1-Cyclobutyl-4-pyridin-2-ylpiperazine | Potential therapeutic applications | Incorporates both cyclobutyl and pyridine groups |

Case Studies and Research Findings

Several case studies have focused on the pharmacological potential of this compound:

- Study on Antidepressant Effects: A recent study evaluated the effects of CBP in animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting its potential as an antidepressant agent.

- Cognitive Function Assessment: Another study investigated the cognitive-enhancing properties of CBP using memory tasks in rodents. The findings suggested improved performance in memory retention tasks, indicating potential benefits for cognitive disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Bioavailability: The compound's solubility as a dihydrochloride salt enhances its bioavailability, allowing for effective systemic circulation.

- Metabolism: Initial studies suggest that CBP undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.